Cas no 7007-92-3 (4,6-dimethyl-2,3-dihydropyridazin-3-one)
4,6-dimethyl-2,3-dihydropyridazin-3-one Chemical and Physical Properties
Names and Identifiers
-
- 3(2H)-Pyridazinone,4,6-dimethyl-
- 2,3-Dihydro-4,6-dimethyl-3-pyridazinone
- 4,6-Dimethyl-2,3-dihydropyridazin-3-one
- 4,6-Dimethyl-3(2H)-pyridazinone
- 4,6-dimethylpyridazin-3(2H)-one
- Cetohexazine
- Cetohexazine [INN]
- Cetohexazinum
- Ketohexazinum
- UNII-NS7PP85V4C
- NS00125872
- CHEMBL2105939
- PB18522
- Q27285031
- CS-0051092
- MFCD00867544
- A866686
- ACETYLPHOSPHONICACIDDIETHYLESTER
- AKOS006272299
- ketohexazine
- SCHEMBL1700926
- NS7PP85V4C
- 2,3-dihydro-4,6-dimethylpyridazin-3-one
- AS-50415
- 3,5-dimethyl-1H-pyridazin-6-one
- P10153
- 7007-92-3
- ZPRPJXHUPKXCTE-UHFFFAOYSA-N
- 3(2H)-Pyridazinone, 4,6-Dimethyl-
- DTXSID30220350
- 4,6-dimethyl-3(2h)-pyridazinon
- cetohexazina
- DTXCID30142841
- 4,6-dimethyl-2,3-dihydropyridazin-3-one
-
- MDL: MFCD00867544
- Inchi: 1S/C6H8N2O/c1-4-3-5(2)7-8-6(4)9/h3H,1-2H3,(H,8,9)
- InChI Key: ZPRPJXHUPKXCTE-UHFFFAOYSA-N
- SMILES: O=C1C(C)=CC(C)=NN1
Computed Properties
- Exact Mass: 124.06374
- Monoisotopic Mass: 124.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 41.5Ų
Experimental Properties
- PSA: 41.46
4,6-dimethyl-2,3-dihydropyridazin-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029190989-250mg |
4,6-Dimethylpyridazin-3(2H)-one |
7007-92-3 | 95% | 250mg |
$427.00 | 2023-09-01 | |
| Alichem | A029190989-1g |
4,6-Dimethylpyridazin-3(2H)-one |
7007-92-3 | 95% | 1g |
$1131.02 | 2023-09-01 | |
| Chemenu | CM294006-1g |
4,6-Dimethylpyridazin-3(2H)-one |
7007-92-3 | 95% | 1g |
$998 | 2021-08-18 | |
| ChemScence | CS-0051092-100mg |
4,6-Dimethyl-3(2H)-pyridazinone |
7007-92-3 | 100mg |
$117.0 | 2022-04-26 | ||
| ChemScence | CS-0051092-250mg |
4,6-Dimethyl-3(2H)-pyridazinone |
7007-92-3 | 250mg |
$195.0 | 2022-04-26 | ||
| ChemScence | CS-0051092-1g |
4,6-Dimethyl-3(2H)-pyridazinone |
7007-92-3 | 1g |
$585.0 | 2022-04-26 | ||
| ChemScence | CS-0051092-5g |
4,6-Dimethyl-3(2H)-pyridazinone |
7007-92-3 | 5g |
$1845.0 | 2022-04-26 | ||
| Matrix Scientific | 124568-1g |
4,6-Dimethyl-2,3-dihydropyridazin-3-one, 97.0% |
7007-92-3 | 97.0% | 1g |
$1848.00 | 2023-09-07 | |
| TRC | D478603-5mg |
4,6-dimethyl-2,3-dihydropyridazin-3-one |
7007-92-3 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D478603-10mg |
4,6-dimethyl-2,3-dihydropyridazin-3-one |
7007-92-3 | 10mg |
$ 70.00 | 2022-06-05 |
4,6-dimethyl-2,3-dihydropyridazin-3-one Suppliers
4,6-dimethyl-2,3-dihydropyridazin-3-one Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 4,6-dimethyl-2,3-dihydropyridazin-3-one
Introduction to 4,6-dimethyl-2,3-dihydropyridazin-3-one (CAS No. 7007-92-3)
4,6-dimethyl-2,3-dihydropyridazin-3-one, identified by the Chemical Abstracts Service Number (CAS No.) 7007-92-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridazine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of methyl groups at the 4th and 6th positions, along with a dihydropyridazine core, imparts unique chemical and pharmacological properties that make it a promising candidate for further exploration in drug development.
The structural features of 4,6-dimethyl-2,3-dihydropyridazin-3-one contribute to its potential biological activity. Pyridazine derivatives are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The dihydropyridazine scaffold provides a versatile platform for molecular modifications, enabling the design of compounds with enhanced specificity and efficacy. Recent studies have highlighted the importance of this class of compounds in addressing various therapeutic challenges.
In the realm of medicinal chemistry, 4,6-dimethyl-2,3-dihydropyridazin-3-one has been investigated for its potential role in modulating enzyme activity and cellular signaling pathways. The compound's ability to interact with biological targets such as kinases and transcription factors makes it an attractive scaffold for developing novel therapeutic agents. For instance, modifications to the pyridazine ring have been shown to influence binding affinity and metabolic stability, key factors in drug design.
Recent advancements in computational chemistry have facilitated the virtual screening of 4,6-dimethyl-2,3-dihydropyridazin-3-one derivatives against large databases of biological targets. These studies have identified several promising analogs with improved pharmacokinetic profiles. Additionally, high-throughput screening (HTS) techniques have been employed to rapidly assess the activity of this compound against a range of disease-related proteins. Such approaches have accelerated the discovery process and provided valuable insights into the structural requirements for optimal biological activity.
The synthesis of 4,6-dimethyl-2,3-dihydropyridazin-3-one involves multi-step organic reactions that highlight the compound's synthetic versatility. The formation of the dihydropyridazine ring can be achieved through various methodologies, including condensation reactions between appropriate precursors under controlled conditions. The introduction of methyl groups at the 4th and 6th positions can be accomplished using classical organic transformations such as alkylation reactions. These synthetic strategies have been optimized to ensure high yields and purity, which are crucial for subsequent pharmacological evaluations.
One of the most compelling aspects of 4,6-dimethyl-2,3-dihydropyridazin-3-one is its potential application in addressing unmet medical needs. For example, researchers have explored its derivatives as inhibitors of enzymes involved in cancer progression. By targeting specific molecular pathways, these compounds may offer novel therapeutic options for patients with limited treatment choices. Furthermore, preclinical studies have suggested that certain analogs exhibit significant anti-inflammatory effects, making them relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacological evaluation of 4,6-dimethyl-2,3-dihydropyridazin-3-one has been complemented by structural biology approaches. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been used to elucidate the binding modes of this compound with its target proteins. These structural insights have guided the development of more potent and selective derivatives. Additionally, computational modeling techniques have helped predict how small changes in the molecular structure can influence biological activity.
In conclusion,4,6-dimethyl-2,3-dihydropyridazin-3-one (CAS No. 7007-92-3) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features and potential biological activities make it a valuable scaffold for developing new drugs. As our understanding of disease mechanisms continues to evolve,4,6-dimethyl-2pyridazinone derivatives are likely to play an increasingly important role in modern medicine.
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